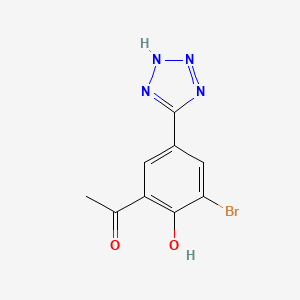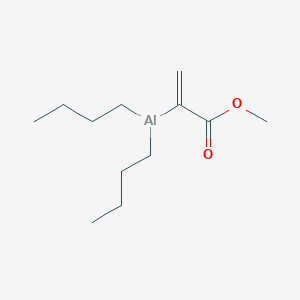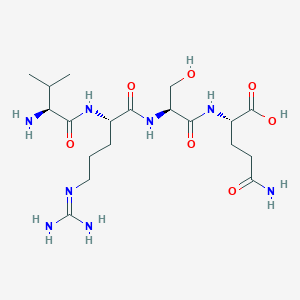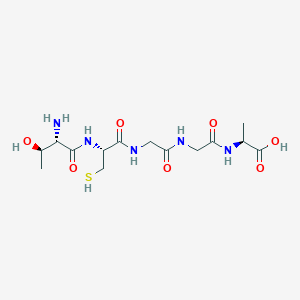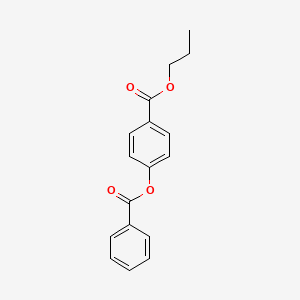
benzoic acid;(2R)-4-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid and (2R)-4-methylpentan-2-ol are two distinct compounds with unique properties and applications. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents
Métodos De Preparación
Benzoic Acid
Benzoic acid can be prepared through several methods:
Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate.
Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile or benzamide.
Oxidation of Benzyl Alcohol: In laboratory settings, benzoic acid can be synthesized by oxidizing benzyl alcohol using potassium permanganate in sulfuric acid.
(2R)-4-methylpentan-2-ol
The preparation methods for (2R)-4-methylpentan-2-ol are less documented, but it can be synthesized through the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Benzoic Acid
Benzoic acid undergoes various chemical reactions:
Decarboxylation: Heating benzoic acid with a strong base or using soda lime (NaOH/CaO) promotes decarboxylation, producing benzene.
Esterification: Benzoic acid reacts with alcohols to form esters in the presence of acid catalysts.
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
(2R)-4-methylpentan-2-ol
(2R)-4-methylpentan-2-ol can undergo various reactions typical of alcohols, such as:
Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts.
Aplicaciones Científicas De Investigación
Benzoic Acid
Benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Benzoic acid and its derivatives are studied for their antimicrobial properties.
Medicine: It is used in the formulation of topical antifungal treatments.
Industry: Benzoic acid is employed as a preservative in food and beverages.
(2R)-4-methylpentan-2-ol
(2R)-4-methylpentan-2-ol is used in:
Organic Synthesis: It serves as a chiral building block in the synthesis of complex molecules.
Pharmaceuticals: It is used in the preparation of certain pharmaceutical intermediates.
Mecanismo De Acción
Benzoic Acid
Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is metabolized in the liver to hippuric acid, which is then excreted in the urine .
(2R)-4-methylpentan-2-ol
Comparación Con Compuestos Similares
Benzoic Acid
Similar compounds include:
Salicylic Acid: Used in acne treatment and as a preservative.
Phenylacetic Acid: Used in the synthesis of pharmaceuticals.
Benzaldehyde: Used in flavorings and fragrances.
(2R)-4-methylpentan-2-ol
(S)-4-methylpentan-2-ol: The enantiomer of (2R)-4-methylpentan-2-ol.
2-methyl-2-pentanol: An isomer with different physical and chemical properties.
Benzoic acid and (2R)-4-methylpentan-2-ol are unique in their own right, with distinct properties and applications that make them valuable in various fields of research and industry.
Propiedades
Número CAS |
185225-01-8 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
benzoic acid;(2R)-4-methylpentan-2-ol |
InChI |
InChI=1S/C7H6O2.C6H14O/c8-7(9)6-4-2-1-3-5-6;1-5(2)4-6(3)7/h1-5H,(H,8,9);5-7H,4H2,1-3H3/t;6-/m.1/s1 |
Clave InChI |
BVDCYMXKUFCDOW-FCXZQVPUSA-N |
SMILES isomérico |
C[C@H](CC(C)C)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(C)CC(C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
